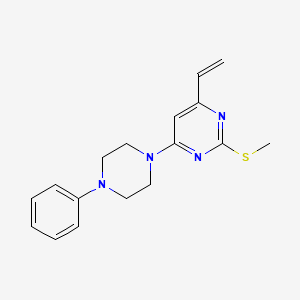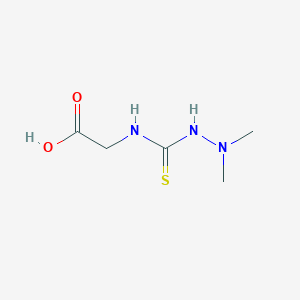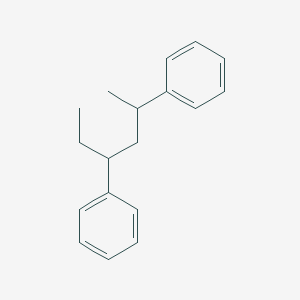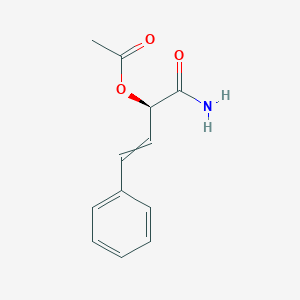
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl hydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is cyclized with hydrazine hydrate to yield the triazole ring. Finally, the propylsulfanyl group is introduced through a nucleophilic substitution reaction using propylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromophenyl group can enhance binding affinity to target proteins, while the triazole ring can interfere with enzymatic processes. The propylsulfanyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chlorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
5-(2-Methylphenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.
5-(2-Fluorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical behaviors, making it a valuable compound for research and development.
Propiedades
Número CAS |
832150-80-8 |
|---|---|
Fórmula molecular |
C11H12BrN3S |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3S/c1-2-7-16-11-13-10(14-15-11)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,15) |
Clave InChI |
KXKYPSVZZHWEKR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NNC(=N1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

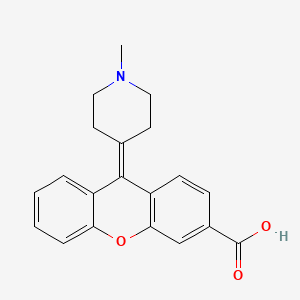
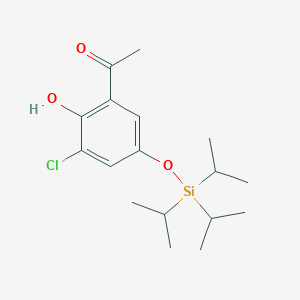
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
